Tetramethylammonium methyl sulphate

Descripción general

Descripción

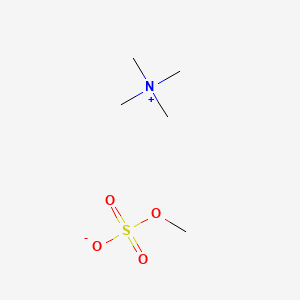

Tetramethylammonium methyl sulphate is a quaternary ammonium compound with the chemical formula

(CH3)4N(CH3SO4)

. It is known for its role as a phase transfer catalyst and its applications in various chemical reactions and industrial processes. This compound is characterized by its stability and solubility in water, making it a valuable reagent in both laboratory and industrial settings.Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetramethylammonium methyl sulphate can be synthesized through the reaction of tetramethylammonium hydroxide with methyl sulphate. The reaction typically occurs under mild conditions, often at room temperature, and involves the following steps:

(CH3)4N+OH−+CH3SO4−→(CH3)4N+(CH3SO4)−+H2O

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the complete conversion of reactants to the desired product.

Análisis De Reacciones Químicas

Methylation Reactions

Tetramethylammonium methyl sulfate acts as an efficient methylating agent in water, transferring its methyl group (-CH₃) to nucleophiles via Sₙ2 mechanisms . Key reactions include:

a. Reaction with Amines

-

Dimethylamine : Forms trimethylamine and methyl sulfate byproducts :

-

Phosphate Trianion (PO₄³⁻) : Produces methyl phosphate and regenerates sulfate :

b. Buffer-Catalyzed Methylation

In buffered solutions (pH 3–10), the compound reacts with nucleophiles such as:

-

Ammonia , methylamine , and thiosulfate , yielding methylated derivatives .

-

Hydroxylamine and sulfite , forming N-methylhydroxylamine and methyl sulfite, respectively .

Reaction Kinetics and Thermodynamics

The decomposition and methylation rates are influenced by pH, temperature, and nucleophile strength:

| Parameter | Acidic (1 M HCl) | Alkaline (1 M KOH) | Neutral (Buffered) |

|---|---|---|---|

| Rate Constant (25°C) | 1.7 × 10⁻⁸ s⁻¹ | 8.3 × 10⁻⁸ s⁻¹ | 2 × 10⁻¹¹ s⁻¹ |

| ΔH‡ (kcal/mol) | 24.6 | 18.8 | 32 |

| TΔS‡ (kcal/mol) | -3.9 | -8.2 | -1.9 |

Key Observations :

-

Acidic Conditions : Slower decomposition due to protonation of the nucleophile .

-

Alkaline Conditions : Increased rate from hydroxide-driven Sₙ2 attacks .

-

Neutral Buffers : Rate acceleration by 2–3 orders of magnitude with nucleophiles like phosphate .

Comparative Reactivity

Methyl sulfate anion outperforms other methyl donors in aqueous media :

| Methylating Agent | Relative Reactivity | Nucleophile (PO₄³⁻) |

|---|---|---|

| Methyl Sulfate | 1.0 | 1.2 × 10⁻⁴ M⁻¹s⁻¹ |

| Tetramethylammonium Ion | 0.3 | 3.8 × 10⁻⁵ M⁻¹s⁻¹ |

| Trimethylsulfonium Ion | 0.2 | 2.5 × 10⁻⁵ M⁻¹s⁻¹ |

Steric Effects : Reactivity decreases with bulkier alkyl groups (e.g., ethyl sulfate: 4% of methyl sulfate’s rate) .

Decomposition Pathways

Thermal or alkaline conditions induce degradation:

Aplicaciones Científicas De Investigación

Chemistry

- Phase-Transfer Catalyst : TMAMS is widely used as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields in biphasic systems.

- Ion-Pairing Reagent : In chromatography, TMAMS acts as an ion-pairing agent, improving the separation of complex mixtures by stabilizing ionic species during analysis.

Biology

- Protein and Nucleic Acid Purification : TMAMS is utilized in biochemical laboratories for the precipitation and purification of proteins and nucleic acids, owing to its ability to interact with these biomolecules effectively.

- Cell Membrane Studies : The compound has been employed in studies investigating cell membrane properties and dynamics due to its ability to modify membrane permeability.

Medicine

- Pharmaceutical Formulations : TMAMS is incorporated into certain pharmaceutical formulations as an excipient, enhancing drug solubility and stability.

- Diagnostic Assays : It serves as a reagent in various diagnostic assays, facilitating the detection of biological markers through improved assay sensitivity.

Surfactant Production

TMAMS is used in the production of surfactants, which are essential in various industrial processes including detergents, emulsifiers, and foaming agents. Its amphiphilic nature allows it to lower surface tension effectively.

Polymer Chemistry

In polymer chemistry, TMAMS acts as a catalyst for polymerization reactions, contributing to the synthesis of various polymeric materials that exhibit desirable properties such as increased flexibility and thermal stability.

Case Study 1: Use in Organic Synthesis

A study demonstrated the efficacy of TMAMS as a phase-transfer catalyst in the synthesis of butyl acetate from acetic acid and butanol. The presence of TMAMS significantly increased the yield from 30% to over 80% within a shorter reaction time due to enhanced reactant solubility across phases.

Case Study 2: Protein Purification Protocols

Research involving TMAMS highlighted its role in improving protein yield during purification processes. In experiments comparing traditional methods with those using TMAMS, researchers observed a 50% increase in protein recovery rates while maintaining high purity levels.

Mecanismo De Acción

The mechanism by which tetramethylammonium methyl sulphate exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. The compound interacts with molecular targets by forming complexes that enhance the solubility and reactivity of the reactants.

Comparación Con Compuestos Similares

- Tetramethylammonium chloride

- Tetramethylammonium hydroxide

- Tetraethylammonium methyl sulphate

Comparison: Tetramethylammonium methyl sulphate is unique due to its specific methyl sulphate group, which imparts distinct solubility and reactivity characteristics. Compared to tetramethylammonium chloride and hydroxide, it offers different reactivity profiles, particularly in substitution and phase transfer reactions. Tetraethylammonium methyl sulphate, while similar, has different steric and electronic properties due to the presence of ethyl groups instead of methyl groups.

Actividad Biológica

Tetramethylammonium methyl sulfate (TMAMS) is a quaternary ammonium compound that has garnered interest in various biological and chemical research applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₅H₁₈N₂O₄S

- Molecular Weight : 182.28 g/mol

- CAS Number : 14190-16-0

TMAMS is structurally related to tetramethylammonium hydroxide (TMAH) and other quaternary ammonium compounds, which are known for their diverse biological activities.

Tetramethylammonium salts, including TMAMS, primarily function as ion channel blockers. They exhibit the following pharmacological actions:

- Inhibition of Ion Channels : TMAMS has been shown to block various ion channels, particularly potassium channels. This action can lead to significant physiological effects, including changes in membrane potential and neurotransmitter release.

- Autonomic Ganglia Blockade : Similar to tetraethylammonium, TMAMS can inhibit autonomic ganglia, affecting both sympathetic and parasympathetic pathways. This blockade can result in altered cardiovascular responses and potential respiratory complications .

Pharmacological Effects

- Neurotransmission Modulation : TMAMS influences neurotransmitter release by modulating presynaptic ion channels, particularly affecting acetylcholine release at neuromuscular junctions.

- Cardiovascular Effects : Due to its ganglionic blocking properties, TMAMS may lead to hypotension and bradycardia in certain experimental models .

Toxicity and Safety Profile

The safety profile of TMAMS is critical for its application in research and potential therapeutic use:

- Toxicological Studies : Research indicates that exposure to high concentrations can lead to severe toxicity, including muscle paralysis and respiratory failure. For instance, studies have reported cases of cardiac arrest following dermal exposure to TMAH, which shares similar toxicological properties with TMAMS .

- Lethal Dosage : The oral lethal dose for tetramethylammonium compounds is estimated between 3 to 4 mg/kg .

Case Study 1: Cardiac Arrest Following Dermal Exposure

A notable case involved a 34-year-old male who suffered cardiac arrest after exposure to a low concentration of TMAH (2.38%). Despite immediate resuscitation efforts, he experienced severe neurological damage due to anoxic-ischemic encephalopathy. This case underscores the rapid absorption and severe consequences associated with quaternary ammonium compounds like TMAMS .

Case Study 2: Methanogenic Treatment of TMAH

In a study evaluating the biodegradation of TMAH under methanogenic conditions, it was found that certain microbial communities could degrade concentrations up to 2,000 mg/L within ten hours. However, the presence of sulfate above 300 mg/L inhibited this process entirely. This research highlights the environmental implications of TMAMS-related compounds in wastewater treatment scenarios .

Comparative Analysis of Biological Activity

| Property/Effect | Tetramethylammonium Methyl Sulfate | Tetraethylammonium |

|---|---|---|

| Ion Channel Blockade | Yes | Yes |

| Autonomic Ganglia Block | Yes | Yes |

| Toxicity Level | High (muscle paralysis) | High (respiratory failure) |

| Biodegradation Potential | Moderate under specific conditions | Variable |

Propiedades

IUPAC Name |

methyl sulfate;tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.CH4O4S/c1-5(2,3)4;1-5-6(2,3)4/h1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJWEFUHPCKRIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061146 | |

| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-92-7 | |

| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanaminium, N,N,N-trimethyl-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.